Nitronaphthoquinone

Beschreibung

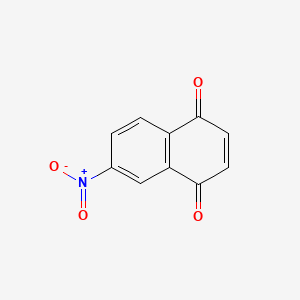

Nitronaphthoquinone refers to 1,4-naphthoquinone derivatives bearing a nitro (-NO₂) substituent. The nitro group, as a strong electron-withdrawing moiety, significantly alters the electronic properties of the naphthoquinone core, enhancing its redox activity and biological potency . Structurally, nitronaphthoquinones exist as regioisomers (e.g., 5-nitro-1,4-naphthoquinone, 3-chloro-5-nitro-1,4-naphthoquinone), with the nitro group position influencing reactivity and interactions .

Synthesis: A common method involves nitration of naphthoquinone precursors using reagents like sodium chlorate and iron sulfate, yielding ~62.5% crude product . Alternative routes include Michael additions or reactions with nitrophenylamines to generate derivatives like 2-nitrophenylamino-1,4-naphthoquinones .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

80267-67-0 |

|---|---|

Molekularformel |

C10H5NO4 |

Molekulargewicht |

203.15 g/mol |

IUPAC-Name |

6-nitronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H5NO4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H |

InChI-Schlüssel |

XDIWXFTZTJQXDE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=CC2=O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Nitronaphthoquinone derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Redox Cycling : Nitronaphthoquinones can undergo redox cycling, leading to ROS generation that damages cellular components, including DNA and proteins .

- DNA Intercalation : The planar structure of nitronaphthoquinones enables them to intercalate into DNA, disrupting replication and transcription processes .

- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and lysine acetyltransferases .

Case Studies in Antitumor Research

- A study demonstrated that 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone exhibited significant anticancer activity against various human cancer cell lines, suggesting its potential as a therapeutic agent for treating angiogenesis-related diseases .

- Another investigation showed that dimeric naphthoquinones had favorable therapeutic indices in acute myeloid leukemia (AML) models, significantly reducing tumor volume in vivo without severe toxicity .

Antimicrobial Applications

The antimicrobial potential of nitronaphthoquinones has been a focal point of research, particularly against multidrug-resistant bacteria. Key findings include:

- Mechanisms of Action : Nitronaphthoquinones disrupt bacterial protein synthesis and induce oxidative stress within microbial cells .

- Broad Spectrum Activity : They have shown effectiveness against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their significance in combating antibiotic resistance .

Case Studies in Antimicrobial Research

- A series of novel 2-hydroxy-3-nitro-1,4-naphthoquinones demonstrated potent antibacterial activity against multiple strains of bacteria, indicating their potential as new antimicrobial agents .

- Studies have also reported the synthesis and evaluation of 1,4-naphthoquinones that exhibit significant inhibition of bacterial growth, further supporting their use as biochemical tools in microbiology .

Neuroprotective Effects

Recent investigations have uncovered the neuroprotective properties of nitronaphthoquinones. These compounds have been shown to protect neuronal cells from oxidative damage:

- Mechanisms : They modulate redox processes and inhibit neuroinflammation, which are critical in neurodegenerative diseases .

- Therapeutic Potential : Their ability to cross the blood-brain barrier makes them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

Summary Table of Applications

| Application Area | Mechanisms Involved | Key Findings |

|---|---|---|

| Antitumor | Redox cycling, DNA intercalation, enzyme inhibition | Significant reduction in tumor volume in AML models |

| Antimicrobial | Disruption of protein synthesis, oxidative stress induction | Effective against MRSA and other resistant strains |

| Neuroprotective | Modulation of redox processes, inhibition of neuroinflammation | Potential treatment for Alzheimer's and Parkinson's |

Analyse Chemischer Reaktionen

Oxidation of Nitronaphthalenes

5-Nitro-1,4-naphthoquinone is synthesized via manganese(III) sulfate-mediated oxidation of 1-nitronaphthalene in sulfuric acid (60–90°C). Critical parameters include:

| Parameter | Optimal Condition | Yield | Purity |

|---|---|---|---|

| Oxidizing agent | Mn₂(SO₄)₃ (2.4:1 molar ratio) | 73–77% | 85–95% |

| Solvent | Chlorobenzene/nitrobenzene | - | - |

| Additive | Cerium(III) sulfate (1–5%) | - | - |

This method enables solvent recycling and Mn³⁺ regeneration via electrolysis .

Direct Nitration of Naphthoquinone

Alternative routes involve nitration of 1,4-naphthoquinone in H₂SO₄ with NaNO₃, yielding 5-nitronaphthoquinone after recrystallization (m.p. 138–140°C) .

Radical-Initiated Reactions

Nitronaphthoquinones form nitro-PAHs and quinones via OH/NO₃ radical pathways:

| Reaction Type | Radical Source | Products Formed | Yield Range |

|---|---|---|---|

| NO₃ addition | O₃/NO₂ | Alkylnitronaphthalenes | 4–21% |

| OH addition | Daylight | Quinones (e.g., menadione) | 2.2–4.1% |

Nighttime NO₃ chemistry dominates nitro-PAH formation in polluted regions (e.g., Southern California) .

Electrochemical Behavior

Studies on substituted nitronaphthoquinones reveal multi-step redox processes:

| Compound | Reduction Potentials (V vs. SCE) | Observations |

|---|---|---|

| 5-Nitro-1,4-NQ | -0.45, -0.89, -1.32 | Two reversible (quinone), one irreversible (nitro) |

| 2-Methyl-1,4-NQ | -0.41, -0.85, -1.28 | Substituent effects <50 mV shift |

In-situ UV-Vis spectroelectrochemistry shows distinct color changes at each reduction step, suggesting electrochromic applications .

Photolytic Decomposition

Photolysis of 2-methyl-1-nitronaphthoquinone under NOₓ produces 2-methyl-1,4-naphthoquinone (18% yield), with reaction efficiency dependent on NO₂ concentration .

Stability and Byproducts

Key degradation pathways include:

-

Hydrolysis in aqueous acid to form hydroxylated derivatives.

-

Dimerization under alkaline conditions via Michael addition.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Anticancer Potential: Nitronaphthoquinones induce apoptosis via ROS-mediated pathways, with 5-nitro-1,4-naphthoquinone showing IC₅₀ values comparable to doxorubicin in vitro .

- Synergistic Effects: Hybrid derivatives (e.g., 3-chloro-5-nitro-1,4-naphthoquinone) combine halogen and nitro groups for dual mechanisms of action, enhancing potency against drug-resistant strains .

- Limitations: Nitro group toxicity and poor solubility remain challenges, prompting research into prodrug formulations or nano-delivery systems .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The nitration of 1,4-naphthoquinone involves electrophilic substitution at the 5-position, facilitated by a nitronium ion () generated in situ from nitric acid () and sulfuric acid (). The dehydrating value of sulfuric acid (D.V.S.), defined as the weight ratio of sulfuric acid to water in the reaction system, is critical for maintaining reaction efficiency. A D.V.S. ≥ 6 ensures minimal water content, preventing hydrolysis of the nitronium ion.

Key parameters include:

Procedural Variations and Outcomes

The patent US3941815A outlines multiple examples with varying conditions (Table 1):

| Example | Reaction Temp (°C) | Time | Acid Composition (% wt) | Yield (g) | Purity (MP, °C) |

|---|---|---|---|---|---|

| 1 | 15–20 | 3 h | 85% , 11% , 4% | 11.3 | 167 (after recrystallization) |

| 6 | 55–58 | 5 min | 74% , 11% , 15% | 10.7 | 167 |

| 9 | 15–20 | 3 h | 70% , 20% , 10% | 22.5 | 153 (crude) |

Elevated temperatures (e.g., 55°C) reduce reaction time but require precise control to avoid byproducts. Post-reaction precipitation in aqueous media (30°C–70°C) further purifies the product, with residual acidic matter reduced to ≤0.3% when using optimized quenching protocols.

Oxidation of 1-Nitronaphthalene with Manganese(III) Sulfate

Electrochemical Oxidation Process

The patent US4880571A describes a two-phase oxidation method using manganese(III) sulfate () in sulfuric acid. This approach avoids direct nitration, instead leveraging as a strong oxidizer to convert 1-nitronaphthalene to 5-nitro-1,4-naphthoquinone. The reaction occurs in a biphasic system (aqueous /organic solvent), enabling efficient separation and recyclability of the oxidant via electrolysis.

Critical steps include:

Yield and Purification

A representative example yields 90–95% pure product after extraction and crystallization (Table 2):

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution | 1-Nitronaphthalene in toluene, 60°C | Homogeneous organic phase |

| Oxidation | 36% , 60°C, 2 h | Complete conversion to Mn²⁺ |

| Extraction | Toluene/water partition | 90–95% purity in organic phase |

| Crystallization | Cooling to 0°–5°C | 5-Nitro-1,4-naphthoquinone crystals |

This method achieves a closed-loop system with minimal waste, as unreacted 1-nitronaphthalene is recovered from the organic phase.

Comparative Analysis of Methods

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing Nitronaphthoquinone derivatives with high purity?

Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using factorial design experiments. Characterize intermediates via TLC and HPLC to monitor reaction progress. Final purification should employ column chromatography with gradients tailored to polarity differences, followed by recrystallization. Validate purity using melting point analysis and NMR spectroscopy (¹H/¹³C) with comparisons to literature spectra . For novel compounds, include elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to confirm molecular composition .

Q. Q2. How should researchers design experiments to evaluate this compound’s stability under varying environmental conditions?

Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Use UV-Vis spectroscopy to track degradation kinetics and LC-MS to identify degradation products. Statistical analysis (e.g., ANOVA) should compare stability across conditions. Include negative controls (e.g., inert atmospheres) to isolate degradation pathways. Document protocols in detail to ensure reproducibility .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound’s electronic and structural properties?

Methodological Answer : Combine UV-Vis spectroscopy (to study π→π* transitions), FTIR (for functional group analysis), and NMR (¹H/¹³C for structural elucidation). For advanced insights, use X-ray crystallography to resolve molecular geometry and cyclic voltammetry to assess redox behavior. Cross-reference spectral data with computational simulations (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. Q4. How can contradictions in reported biological activity data for this compound analogs be systematically addressed?

Methodological Answer : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to minimize variability. Perform meta-analyses of existing data to identify trends or outliers. Use dose-response curves and statistical tools (e.g., IC₅₀ comparisons) to quantify discrepancies. Investigate confounding factors, such as solvent effects or impurity profiles, and report results with transparency to refine structure-activity relationships (SAR) .

Q. Q5. What computational approaches are suitable for predicting this compound’s reactivity in complex reaction systems?

Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and transition states. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling experiments. Combine molecular dynamics simulations with experimental data (e.g., Arrhenius plots) to refine activation parameters. Document computational parameters (basis sets, solvation models) to enable reproducibility .

Q. Q6. How can researchers resolve inconsistencies in the electrochemical behavior of this compound across different solvent systems?

Methodological Answer : Systematically vary solvent polarity (e.g., using Kamlet-Taft parameters) and measure redox potentials via cyclic voltammetry. Correlate results with solvent dielectric constants and donor-acceptor properties. Control for trace water content and dissolved oxygen, which may alter redox behavior. Use multivariate regression to isolate solvent effects from other variables .

Q. Q7. What strategies are effective for elucidating the mechanistic role of this compound in catalytic cycles?

Methodological Answer : Employ operando spectroscopy (e.g., Raman, EPR) to monitor intermediates in real time. Use isotopic labeling (e.g., ¹⁵N) to track atom transfer pathways. Kinetic studies (e.g., rate laws, Eyring analysis) should identify rate-determining steps. Compare experimental data with computational mechanistic proposals to validate hypotheses .

Data Analysis and Interpretation

Q. Q8. How should researchers handle conflicting spectral assignments for this compound isomers?

Methodological Answer : Perform 2D NMR experiments (e.g., COSY, NOESY) to resolve overlapping signals. Compare experimental data with simulated spectra from DFT-optimized structures. Validate assignments by synthesizing isotopically labeled analogs or derivatives with predictable shifts. Publish raw spectral data in supplementary materials for peer validation .

Q. Q9. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in biological assays?

Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For multi-parametric datasets, employ principal component analysis (PCA) or partial least squares (PLS) regression to identify key variables. Report p-values with corrections for multiple comparisons .

Q. Q10. How can researchers ensure reproducibility when studying this compound’s photophysical properties?

Methodological Answer : Standardize light sources and detector calibrations across experiments. Document excitation/emission slit widths and integration times. Use reference compounds (e.g., quinine sulfate for quantum yield calculations) to normalize measurements. Publish raw spectral data and instrument settings in machine-readable formats .

Literature and Ethical Considerations

Q. Q11. How to conduct a systematic literature review on this compound’s applications in materials science?

Methodological Answer : Use databases (SciFinder, Reaxys) with search terms like "this compound AND (electroactive OR polymer)." Filter results by publication date (post-2010) and impact factor. Critically evaluate methodologies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Annotate contradictions in reported data and highlight gaps for future studies .

Q. Q12. What ethical guidelines apply to studies involving this compound’s toxicity evaluation?

Methodological Answer : Follow institutional animal care (IACUC) or biosafety (IBC) protocols. Include negative/positive controls and blinded analyses to reduce bias. Report LD₅₀/LC₅₀ values with confidence intervals. For in vitro studies, disclose cell line authentication and mycoplasma testing. Adhere to ARRIVE or OECD guidelines for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.